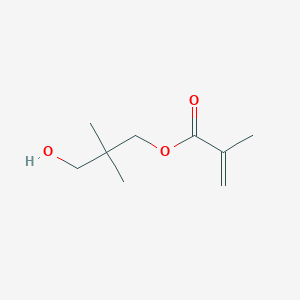

3-Hydroxy-2,2-dimethylpropyl methacrylate

Overview

Description

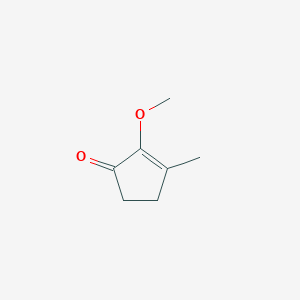

3-Hydroxy-2,2-dimethylpropyl methacrylate (HPMA) is a chemical compound that belongs to the class of methacrylates. It is a colorless liquid that is widely used in various scientific research applications due to its unique chemical properties. HPMA is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl methacrylate is based on its chemical structure. 3-Hydroxy-2,2-dimethylpropyl methacrylate has a hydrophilic head and a hydrophobic tail, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes 3-Hydroxy-2,2-dimethylpropyl methacrylate an ideal candidate for drug delivery and tissue engineering applications.

Biochemical And Physiological Effects

3-Hydroxy-2,2-dimethylpropyl methacrylate has been shown to have low toxicity and is well tolerated by the body. It is metabolized in the liver and excreted in the urine. 3-Hydroxy-2,2-dimethylpropyl methacrylate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

3-Hydroxy-2,2-dimethylpropyl methacrylate has several advantages for lab experiments, including its biocompatibility, low toxicity, and ease of synthesis. However, 3-Hydroxy-2,2-dimethylpropyl methacrylate also has some limitations, including its high cost, limited solubility in water, and limited stability under certain conditions.

Future Directions

There are several future directions for research on 3-Hydroxy-2,2-dimethylpropyl methacrylate, including the development of new drug conjugates, the creation of new tissue engineering scaffolds, and the synthesis of new copolymers with unique properties. Additionally, there is a need for further research on the toxicity and biocompatibility of 3-Hydroxy-2,2-dimethylpropyl methacrylate, as well as its stability under different conditions.

In conclusion, 3-Hydroxy-2,2-dimethylpropyl methacrylate is a versatile chemical compound that has a wide range of scientific research applications. Its unique chemical properties make it an ideal candidate for drug delivery, tissue engineering, and polymer synthesis. Further research on 3-Hydroxy-2,2-dimethylpropyl methacrylate is needed to explore its full potential in these areas and to address its limitations.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropyl methacrylate has been widely used in various scientific research applications, including drug delivery, tissue engineering, and polymer synthesis. In drug delivery, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a polymer backbone to create drug conjugates that can target specific cells or tissues. In tissue engineering, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a scaffold material to create three-dimensional structures that can support cell growth and differentiation. In polymer synthesis, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a monomer to create various copolymers with unique properties.

properties

CAS RN |

13463-71-3 |

|---|---|

Product Name |

3-Hydroxy-2,2-dimethylpropyl methacrylate |

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(3-hydroxy-2,2-dimethylpropyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H16O3/c1-7(2)8(11)12-6-9(3,4)5-10/h10H,1,5-6H2,2-4H3 |

InChI Key |

ONMLAAZEQUPQSE-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC(C)(C)CO |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)CO |

Other CAS RN |

13463-71-3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)

![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)